N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide
Description
N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a fluoropyridinylamino group and a carboxamide group
Properties
IUPAC Name |
N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c14-11-3-4-12(18-9-11)16-6-7-17-13(19)10-2-1-5-15-8-10/h1-5,8-9H,6-7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYHSNGUXBIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCNC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Fluoropyridinyl Intermediate: The initial step involves the synthesis of 5-fluoropyridine-2-amine, which can be achieved through the fluorination of 2-aminopyridine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under basic conditions.
Coupling Reaction: The 5-fluoropyridine-2-amine is then coupled with 2-bromoethylamine under palladium-catalyzed conditions to form the intermediate N-[2-(5-fluoropyridin-2-yl)amino]ethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyridines
Scientific Research Applications
N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a probe to study the interactions of fluorinated compounds with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Shares the fluoropyridinyl group but lacks the carboxamide and additional pyridine ring.
5-Fluoropyrimidine Derivatives: Similar in having a fluorinated heterocycle but differ in the core structure and functional groups.
Uniqueness
N-[2-[(5-fluoropyridin-2-yl)amino]ethyl]pyridine-3-carboxamide is unique due to its combination of a fluoropyridinyl group and a carboxamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
